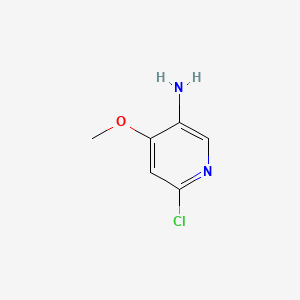

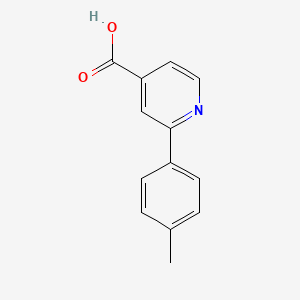

6-Chloro-4-methoxypyridin-3-amine

説明

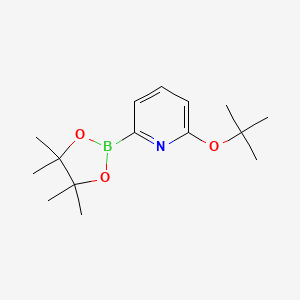

“6-Chloro-4-methoxypyridin-3-amine” is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies that report the synthesis of substituted pyridines via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 158.59 .

科学的研究の応用

Structural Characterization and Hydrogen Bonding : The synthesis and structural characterization of derivatives related to 6-Chloro-4-methoxypyridin-3-amine have been reported. These studies focus on the molecular conformations, sites of protonation, and intermolecular hydrogen bonding patterns (Böck et al., 2021).

Reactions Involving Pyridyne Intermediate : Research has been conducted on the reactions of halopyridines, presumably involving a pyridyne intermediate. This includes the amination of chloropyridine and iodo pyridine, elucidating reaction mechanisms and product formations (Pieterse & Hertog, 2010).

Synthesis of Bicyclic Diaziridines : Studies on the amination of compounds related to this compound have been conducted, leading to the synthesis of bicyclic diaziridines. These studies explore the reaction mechanisms and structural characteristics of the products (Denisenko et al., 1998).

Nucleophilic Amination Techniques : New protocols for nucleophilic amination of methoxypyridines have been developed, offering concise access to various aminopyridines of potential medicinal interest (Pang et al., 2018).

Preparation of Amine-Containing Complexes : Research includes the palladium-catalyzed amination reaction of chloro-terpyridine for the preparation of amine-containing ruthenium(II) complexes, demonstrating the utility in synthesizing complex molecular structures (Johansson, 2006).

Large Scale Synthesis Techniques : A study has reported a large scale synthesis method for a compound structurally related to this compound, focusing on efficiency and yield (Bryant et al., 1995).

Safety and Hazards

特性

IUPAC Name |

6-chloro-4-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTGSGJAEQKRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)

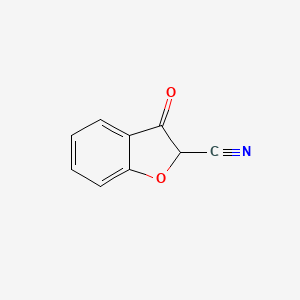

![6-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B594999.png)